molecular formula C16H17FN4O2S B2927573 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1105219-00-8

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2927573
CAS No.: 1105219-00-8
M. Wt: 348.4
InChI Key: UEGUKOXNZYZFGU-UHFFFAOYSA-N
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Description

The compound “2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide” is a complex organic molecule. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring. One of the rings contains a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a thieno[3,4-c]pyrazole core with acetamido and fluorobenzyl substituents. The exact 3D structure would depend on the specific stereochemistry at each stereocenter .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thieno[3,4-c]pyrazole core and the various functional groups present. For example, the acetamido group might be susceptible to hydrolysis, while the fluorobenzyl group might undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of a fluorine atom might increase its lipophilicity, while the presence of an amide group might allow for hydrogen bonding .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and used to create coordination complexes with cobalt(II) and copper(II). These complexes exhibit significant antioxidant activities, as demonstrated in in vitro studies (Chkirate et al., 2019).

Anticancer Activity

Fluoro-substituted benzopyrans, which include similar structural motifs, have shown anticancer activities against various human cancer cell lines, including lung, breast, and CNS cancer (Hammam et al., 2005).

Potential Antipsychotic Agents

Compounds with a similar structural framework, particularly involving the pyrazole ring, have demonstrated potential as antipsychotic agents in behavioral animal tests, without interacting with dopamine receptors (Wise et al., 1987).

Structural Analysis

The molecule 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide, sharing a similar structural skeleton, has been analyzed for its crystal structure, revealing specific conformational details and hydrogen-bonding interactions (Ahmad et al., 2012).

Anti-inflammatory Activity

Related compounds, particularly those incorporating the pyrazole moiety and fluorophenyl groups, have been synthesized and tested for their anti-inflammatory activities (Sunder et al., 2013).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have been investigated for their anticonvulsant activities, with specific analogs showing excellent protection against seizures in mice, comparable to phenytoin (Kohn et al., 1993).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also involve modifying its structure to enhance its properties or develop new compounds with improved activities .

Properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-10(22)19-16-13-8-24-9-14(13)20-21(16)7-15(23)18-6-11-2-4-12(17)5-3-11/h2-5H,6-9H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUKOXNZYZFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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